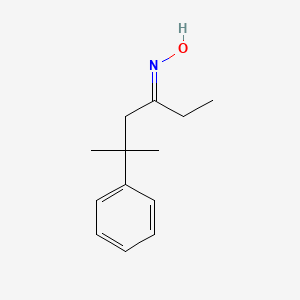
5-methyl-5-phenyl-3-hexanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-5-phenyl-3-hexanone oxime (MPHO) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. MPHO is a versatile molecule that can be used in a variety of applications, including scientific research, pharmaceuticals, and chemical synthesis.
Mecanismo De Acción
The mechanism of action of 5-methyl-5-phenyl-3-hexanone oxime is largely dependent on its ability to form stable complexes with metal ions. This property allows 5-methyl-5-phenyl-3-hexanone oxime to act as a chelating agent, which can be used to selectively extract and separate metal ions from a mixture.
Biochemical and Physiological Effects:
5-methyl-5-phenyl-3-hexanone oxime has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 5-methyl-5-phenyl-3-hexanone oxime may have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-methyl-5-phenyl-3-hexanone oxime in lab experiments include its ability to form stable complexes with metal ions, which can be used for the separation and analysis of metals. Additionally, 5-methyl-5-phenyl-3-hexanone oxime is a relatively inexpensive reagent, making it accessible to researchers with limited budgets.
The limitations of using 5-methyl-5-phenyl-3-hexanone oxime in lab experiments include its potential toxicity and the need for careful handling. Additionally, 5-methyl-5-phenyl-3-hexanone oxime may not be effective in the extraction and separation of certain metal ions, which could limit its usefulness in some applications.
Direcciones Futuras
There are several potential future directions for the use of 5-methyl-5-phenyl-3-hexanone oxime in scientific research. One possible direction is the development of new methods for the synthesis of 5-methyl-5-phenyl-3-hexanone oxime and its derivatives. Additionally, there is potential for the use of 5-methyl-5-phenyl-3-hexanone oxime in the development of new pharmaceuticals and materials.
Conclusion:
In conclusion, 5-methyl-5-phenyl-3-hexanone oxime (5-methyl-5-phenyl-3-hexanone oxime) is a versatile chemical compound that has numerous applications in scientific research. Its ability to act as a chelating agent and form stable complexes with metal ions makes it useful in the analysis and separation of metals. Additionally, 5-methyl-5-phenyl-3-hexanone oxime has potential applications in the development of new pharmaceuticals and materials. However, further research is needed to fully understand the biochemical and physiological effects of 5-methyl-5-phenyl-3-hexanone oxime and its derivatives.
Métodos De Síntesis
The synthesis of 5-methyl-5-phenyl-3-hexanone oxime can be achieved through a variety of methods, including the reaction of 5-methyl-3-hexanone with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 5-methyl-5-phenyl-3-hexanone oxime, which can then be purified through various techniques such as recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-5-phenyl-3-hexanone oxime has been extensively used in scientific research due to its ability to act as a chelating agent. 5-methyl-5-phenyl-3-hexanone oxime can form stable complexes with a variety of metal ions, making it useful in the analysis and separation of metals. Additionally, 5-methyl-5-phenyl-3-hexanone oxime has been used in the synthesis of various organic compounds, including heterocyclic compounds.
Propiedades
IUPAC Name |
(NE)-N-(5-methyl-5-phenylhexan-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-12(14-15)10-13(2,3)11-8-6-5-7-9-11/h5-9,15H,4,10H2,1-3H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWBYYZCUUFDSY-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)CC(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/CC(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(5-methyl-5-phenylhexan-3-ylidene)hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![N'-[1-(3-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5911889.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)
![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)


![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)